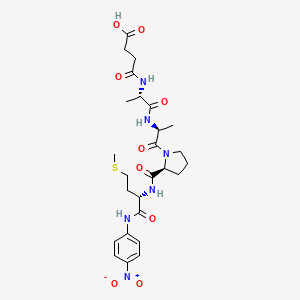

Suc-Ala-Ala-Pro-Met-pNA

Descripción general

Descripción

Suc-Ala-Ala-Pro-Met-pNA, also known as N-Succinyl-Ala-Ala-Pro-Met-p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of proteases, enzymes that break down proteins by hydrolyzing peptide bonds. The compound releases p-nitroaniline, a yellow chromophore, upon enzymatic cleavage, allowing for colorimetric detection and quantification of enzyme activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Met-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid, protected by a temporary protecting group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for quality control.

Análisis De Reacciones Químicas

Types of Reactions

Suc-Ala-Ala-Pro-Met-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the methionine and p-nitroaniline residues releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Enzymes: Proteases such as elastase, chymotrypsin, and subtilisin.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer, typically at pH 7.4.

Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

Suc-Ala-Ala-Pro-Met-pNA is primarily used as a substrate in enzyme activity assays, especially for serine proteases. These assays are crucial for:

- Measuring Enzyme Kinetics : The compound enables researchers to quantify the activity of enzymes like elastase and trypsin, providing insights into their catalytic mechanisms.

- Characterizing Enzyme Specificity : By utilizing different substrates, researchers can determine the specificity of proteases for various peptide sequences.

Case Study: Elastase Activity Measurement

A study demonstrated the use of this compound in measuring elastase activity in human seminal plasma. The amidolytic activity was assessed to understand the role of elastase in various physiological conditions, highlighting its potential as a biomarker for certain diseases .

Peptide Synthesis

This compound serves as a building block in peptide synthesis protocols. Its applications include:

- Synthesis of Complex Peptides : Researchers use this compound to create specific peptide sequences that are essential for drug development.

- Facilitating Drug Design : The ability to synthesize peptides with precise sequences aids in the design of targeted therapies.

Data Table: Comparison of Peptide Synthesis Applications

| Compound | Application Type | Key Features |

|---|---|---|

| This compound | Building Block | Used in creating protease substrates |

| Suc-Ala-Ala-Pro-Phe-pNA | Building Block | Used for synthesizing therapeutic peptides |

| Suc-Ala-Pro-pNA | Substrate for Enzymes | Used in enzyme activity assays |

Biochemical Research

In biochemical research, this compound aids in studying protein interactions and functions. Its applications include:

- Understanding Cellular Mechanisms : By studying how this compound interacts with various enzymes, researchers can gain insights into cellular signaling pathways and disease mechanisms.

- Investigating Disease Pathways : The compound is instrumental in elucidating the roles of specific proteases in diseases such as cancer and inflammation.

Drug Development

This compound plays a significant role in pharmaceutical research:

- Screening Drug Candidates : It is utilized to screen potential drug candidates by assessing their ability to inhibit or activate specific proteases.

- Targeted Therapy Development : The compound's specificity allows researchers to develop therapies that target specific enzymatic pathways involved in diseases.

Case Study: Targeted Therapy Development

Research has shown that by using this compound as a substrate, scientists can identify inhibitors that selectively target proteases implicated in cancer progression. This approach is paving the way for more effective cancer treatments .

Diagnostics

The compound is also valuable in diagnostic assays:

- Biomarker Detection : It enhances the detection of specific biomarkers related to protease activity, assisting in early disease detection and monitoring therapeutic responses.

- Clinical Applications : Its application in clinical diagnostics can lead to improved patient outcomes through timely interventions.

Mecanismo De Acción

The mechanism of action of Suc-Ala-Ala-Pro-Met-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack by a serine residue in the enzyme’s active site. This results in the cleavage of the peptide bond and the release of p-nitroaniline. The molecular targets are the peptide bonds within the substrate, and the pathway involves the formation of a tetrahedral intermediate during the hydrolysis reaction.

Comparación Con Compuestos Similares

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another substrate used for elastase assays, differing by the presence of phenylalanine instead of methionine.

Suc-Ala-Pro-pNA: A substrate for prolyl endopeptidase, lacking the additional alanine and methionine residues.

Uniqueness

Suc-Ala-Ala-Pro-Met-pNA is unique due to its specific sequence, which provides distinct substrate specificity for certain proteases. The presence of methionine allows for the study of proteases that preferentially cleave at methionine residues, making it valuable for targeted enzymatic assays.

Actividad Biológica

Suc-Ala-Ala-Pro-Met-pNA (N-Succinyl-Ala-Ala-Pro-Met-p-nitroanilide) is a synthetic peptide substrate widely utilized in biochemical research, particularly for studying protease activity. This compound is significant due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured through colorimetric assays. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 608.66 g/mol

- CAS Number : 72682-73-6

The biological activity of this compound primarily involves its hydrolysis by various proteases. The mechanism includes:

- Enzyme Binding : The protease binds to the substrate.

- Peptide Bond Cleavage : A nucleophilic attack by a serine residue in the enzyme's active site occurs, cleaving the peptide bond between methionine and p-nitroaniline.

- Release of p-Nitroaniline : This cleavage releases p-nitroaniline, which can be detected colorimetrically at 405 nm, indicating protease activity .

Applications in Research

This compound is employed in various fields, including:

- Protease Activity Assays : It serves as a substrate for measuring the activity of serine proteases like elastase and chymotrypsin in biological samples such as cell lysates and tissue extracts .

- Clinical Diagnostics : The compound is used in diagnostic assays for diseases associated with abnormal protease levels, such as pancreatitis and certain cancers.

- Biotechnology : It aids in the development of protease inhibitors for therapeutic applications .

Case Studies and Research Findings

Numerous studies have highlighted the utility of this compound in understanding proteolytic mechanisms:

-

Thrombolytic Enzyme Characterization :

- A study characterized a thrombolytic enzyme that demonstrated significant proteolytic activity using this compound as a substrate. The enzyme was shown to effectively degrade blood clots without impairing coagulation processes .

- Proteolytic activity was quantified using various chromogenic substrates, including this compound, revealing insights into enzyme kinetics and specificity.

- Elastase Activity Measurement :

- Enzyme Inhibition Studies :

Data Table

The following table summarizes key findings related to the use of this compound in enzymatic assays:

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYXBAKUGCYIL-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.